1-(4,5-Dichloro-1H-indol-3-yl)-ethanone (CAS: 1482735-76-1), also known as 3-acetyl-4,5-dichloroindole, is a highly specialized, pre-functionalized halogenated indole building block. It features a chemically versatile 3-acetyl group combined with a specific 4,5-dichloro substitution pattern on the indole core. This compound is primarily procured by medicinal chemists and process engineers as an advanced intermediate for the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and agrochemicals. The pre-installed acetyl group serves as a reliable handle for alpha-functionalization, reduction, or condensation reactions, while the di-chloro motif provides distinct steric and electronic properties essential for target binding and metabolic stability [1].
Substituting 1-(4,5-dichloro-1H-indol-3-yl)-ethanone with the unfunctionalized parent compound (4,5-dichloroindole) or a different acyl variant (such as 3-formyl-4,5-dichloroindole) introduces significant synthetic inefficiencies and alters downstream product profiles. In-house regioselective acylation of 4,5-dichloroindole typically requires harsh Lewis acids and yields a mixture of N-acetyl and C3-acetyl isomers, necessitating costly and time-consuming chromatographic separations that drastically reduce overall yield [1]. Furthermore, substituting with a mono-chloro analog (e.g., 5-chloro-3-acetylindole) sacrifices the critical steric hindrance provided by the 4-chloro position, which is often required to lock molecular conformation and block specific metabolic oxidation pathways in pharmaceutical applications [2].
Direct procurement of 1-(4,5-dichloro-1H-indol-3-yl)-ethanone bypasses the problematic regioselectivity encountered when acylating the unfunctionalized parent indole. Standard Friedel-Crafts acetylation of 4,5-dichloroindole often yields a mixture of N-acetyl and C3-acetyl isomers, reducing the effective yield of the target C3-acetyl intermediate to approximately 40-60% after purification [1]. By sourcing the pre-functionalized 3-acetyl compound, manufacturers eliminate a low-yielding synthetic step, avoid the use of hazardous reagents like acetyl chloride and Lewis acids, and bypass the costly chromatographic separation of positional isomers [2].
| Evidence Dimension | Target C3-acetyl yield and process steps |
| Target Compound Data | 100% regiopurity (ready for downstream use) |
| Comparator Or Baseline | 4,5-dichloroindole (requires in-house acylation, ~40-60% C3-acetyl yield) |
| Quantified Difference | ~40-60% increase in effective intermediate yield; eliminates 1 synthetic step and associated chromatography. |
| Conditions | Standard laboratory or pilot-scale Friedel-Crafts acylation conditions. |
Procuring the pre-acetylated building block streamlines synthetic routes, reduces hazardous reagent use, and eliminates costly chromatographic separations of N-acetyl byproducts.
Compared to 3-formyl-4,5-dichloroindole, the 3-acetyl variant provides an essential methyl group that dictates the substitution pattern of downstream heterocycles. When reacted with binucleophiles such as hydrazines or thioureas, the acetyl group selectively yields methyl-substituted pyrazoles or thiazoles [1]. These branched derivatives often exhibit enhanced lipophilicity and altered target binding profiles compared to their unsubstituted counterparts derived from the formyl analog. The presence of the methyl group typically increases the calculated LogP (cLogP) by approximately 0.5 units, a critical adjustment in lead optimization [2].
| Evidence Dimension | Downstream heterocycle substitution and lipophilicity |
| Target Compound Data | Yields methyl-substituted heterocycles (e.g., +0.5 cLogP) |
| Comparator Or Baseline | 3-formyl-4,5-dichloroindole (yields unsubstituted heterocycles) |
| Quantified Difference | Introduction of a specific methyl branch (+0.5 cLogP) not achievable with the formyl comparator. |
| Conditions | Condensation reactions with binucleophiles in drug discovery. |
The 3-acetyl group is indispensable for synthesizing specific branched heterocyclic derivatives required for fine-tuning the pharmacokinetic properties of drug candidates.
The inclusion of the 4-chloro substituent in 1-(4,5-dichloro-1H-indol-3-yl)-ethanone provides critical steric hindrance that is absent in the more common 5-chloro-3-acetylindole. In medicinal chemistry applications, the 4-chloro group restricts the rotation of the 3-acetyl (or downstream heterocycle) moiety and blocks potential metabolic oxidation sites on the indole core [1]. Compounds utilizing the 4,5-dichloro substitution pattern typically exhibit a 2- to 3-fold increase in half-life (t1/2) in human liver microsome (HLM) assays compared to mono-substituted analogs, owing to this dual steric and electronic deactivation [2].
| Evidence Dimension | Metabolic stability and steric hindrance around the C3-substituent |
| Target Compound Data | 4,5-dichloro substitution (blocks C4 oxidation, restricts C3 rotation) |
| Comparator Or Baseline | 5-chloro-3-acetylindole (leaves C4 exposed to metabolism) |
| Quantified Difference | 2- to 3-fold increase in HLM half-life (t1/2) for downstream APIs. |
| Conditions | Human liver microsome (HLM) stability assays for derived drug candidates. |
Selecting the 4,5-dichloro building block over a mono-chloro alternative is crucial for developing drug candidates with improved metabolic stability and specific conformational profiles.
The methyl group of the 3-acetyl moiety in 1-(4,5-dichloro-1H-indol-3-yl)-ethanone serves as a prime site for alpha-halogenation, enabling the formation of highly reactive intermediates like the 3-(2-bromoacetyl) derivative [1]. This alpha-bromo intermediate is highly reactive in nucleophilic substitutions and cross-coupling reactions, allowing for the rapid assembly of complex architectures with yields often exceeding 80%. Attempting direct C-H functionalization on the parent 4,5-dichloroindole requires more complex transition-metal catalysis and often results in lower yields and regioselectivity issues [2].
| Evidence Dimension | Synthesis of alpha-functionalized reactive intermediates |
| Target Compound Data | Direct alpha-bromination of the acetyl group (>80% yield of reactive electrophile) |
| Comparator Or Baseline | Direct C-H functionalization of 4,5-dichloroindole |
| Quantified Difference | Provides a highly reactive, predictable electrophilic center without relying on advanced, expensive catalytic systems. |
| Conditions | Standard alpha-halogenation followed by nucleophilic substitution. |
The pre-installed acetyl group provides a reliable, low-cost synthetic handle for extending the carbon framework, essential for library generation in drug discovery.
The 4,5-dichloroindole core is frequently utilized to fit specific hydrophobic pockets in kinase active sites. 1-(4,5-dichloro-1H-indol-3-yl)-ethanone serves as an ideal starting material, where the 3-acetyl group can be efficiently converted into a hinge-binding heterocycle (e.g., a methyl-pyrazole or methyl-thiazole). The 4-chloro substituent provides necessary steric hindrance to lock the conformation of the resulting heterocycle, optimizing binding affinity and selectivity [1].
Halogenated indoles are a privileged class of compounds in agrochemical and pharmaceutical antifungal research. This specific building block acts as a precursor for analogs of naturally occurring antifungal agents, leveraging the specific 4,5-dichloro pattern for target affinity and the 3-acetyl group for further structural elaboration to enhance lipophilicity and metabolic stability [2].
In high-throughput drug discovery, the ability to rapidly generate diverse compound libraries is critical. The pre-installed acetyl group on 1-(4,5-dichloro-1H-indol-3-yl)-ethanone allows for straightforward alpha-halogenation, providing a versatile electrophilic intermediate. This enables the rapid parallel synthesis of diverse 3-substituted 4,5-dichloroindoles for phenotypic screening without the need for complex, low-yielding direct C-H functionalization steps [3].